

# solubility of 2-Ethoxy-4-methoxybenzaldehyde in common solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Ethoxy-4-methoxybenzaldehyde**

Cat. No.: **B1595736**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Ethoxy-4-methoxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-Ethoxy-4-methoxybenzaldehyde** (CAS No. 42924-37-8), a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and fine chemicals.<sup>[1]</sup> By examining its physicochemical properties and the underlying principles of solute-solvent interactions, this document offers a predictive framework and actionable experimental protocols for its application in research and development. We will explore both qualitative and quantitative solubility across a spectrum of common laboratory solvents, detailing methodologies that ensure accuracy and reproducibility. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in various chemical processes, from reaction design to purification and formulation.

## Introduction: Understanding the Molecule

**2-Ethoxy-4-methoxybenzaldehyde** is a disubstituted benzaldehyde derivative featuring an ethoxy group at the C2 position and a methoxy group at the C4 position.<sup>[1]</sup> The presence of the aldehyde functional group, along with two ether linkages, defines its chemical reactivity and physical behavior. The aldehyde group is a key site for nucleophilic addition and oxidation reactions, making it a valuable precursor for more complex molecules.<sup>[1]</sup> The ether groups,

particularly the methoxy and ethoxy substituents on the aromatic ring, significantly influence the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility profile.

An accurate understanding of a compound's solubility is a cornerstone of chemical process development. It governs critical parameters such as reaction kinetics, choice of purification methods like recrystallization, and the feasibility of formulation for final applications. This guide provides the necessary data and theoretical grounding to make informed decisions when working with **2-Ethoxy-4-methoxybenzaldehyde**.

## Molecular Structure

The arrangement of functional groups is pivotal to understanding its interactions with solvents.

Caption: Chemical structure of **2-Ethoxy-4-methoxybenzaldehyde**.

## Physicochemical Properties

A compound's intrinsic properties are the primary determinants of its solubility. The following table summarizes the key physicochemical data for **2-Ethoxy-4-methoxybenzaldehyde** and its closely related isomers, which are often used in similar applications.

| Property             | Value for 2-Ethoxy-4-methoxybenzaldehyde          | Value for Isomers / Related Compounds                                                                  | Source(s)                                                       |
|----------------------|---------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| CAS Number           | 42924-37-8                                        | 120-25-2 (4-Ethoxy-3-methoxy) 1131-52-8 (3-Ethoxy-4-methoxy)                                           | <a href="#">[2]</a> , <a href="#">[3]</a> , <a href="#">[4]</a> |
| Molecular Formula    | C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>    | C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>                                                         | <a href="#">[1]</a> , <a href="#">[2]</a>                       |
| Molecular Weight     | 180.20 g/mol                                      | 180.20 g/mol                                                                                           | <a href="#">[1]</a> , <a href="#">[2]</a>                       |
| Appearance           | Solid (predicted)                                 | Yellow/Fine Crystalline Powder (4-Ethoxy-3-methoxy) White to tan powder or chunks (3-Ethoxy-4-methoxy) | <a href="#">[3]</a> , <a href="#">[4]</a>                       |
| Melting Point        | Not available                                     | 50-53 °C (4-Ethoxy-3-methoxy) 51-53 °C (3-Ethoxy-4-methoxy)                                            | <a href="#">[3]</a> , <a href="#">[4]</a> , <a href="#">[5]</a> |
| Boiling Point        | Not available                                     | 168 °C (4-Ethoxy-3-methoxy) 155 °C at 10 mmHg (3-Ethoxy-4-methoxy)                                     | <a href="#">[3]</a> , <a href="#">[4]</a>                       |
| Water Solubility     | 1.9 mg/mL<br>(Experimental) 2.1 mg/mL (Predicted) | "Slightly soluble" (4-Ethoxy-3-methoxy)                                                                | <a href="#">[1]</a> , <a href="#">[3]</a>                       |
| logP (Octanol/Water) | 1.78 (Experimental)<br>1.85 (Predicted)           | Not available                                                                                          | <a href="#">[1]</a>                                             |

The experimental logP value of 1.78 indicates that **2-Ethoxy-4-methoxybenzaldehyde** is moderately lipophilic.[\[1\]](#) This suggests a preference for organic, nonpolar environments over aqueous media, which is consistent with its limited experimental water solubility of 1.9 mg/mL.  
[\[1\]](#)

## Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the substances involved.[\[6\]](#)[\[7\]](#)

- **Polarity:** The **2-Ethoxy-4-methoxybenzaldehyde** molecule possesses both polar and nonpolar characteristics. The aldehyde group (-CHO) and the two ether linkages (-O-) are polar due to the electronegativity of the oxygen atoms. These groups can act as hydrogen bond acceptors. The benzene ring and the ethyl/methyl hydrocarbon portions are nonpolar. This amphiphilic nature dictates its solubility behavior across different solvent classes.
- **Hydrogen Bonding:** The molecule lacks a hydrogen bond donor (like an -OH or -NH group) but its oxygen atoms can accept hydrogen bonds from protic solvents (e.g., water, ethanol). This interaction contributes to its slight solubility in such solvents.
- **Solvent Choice Causality:**
  - **Nonpolar Solvents** (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar benzene ring and alkyl chains. Solubility is expected to be moderate.
  - **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate, THF): These solvents have polar groups but no hydrogen bond donors. They can engage in dipole-dipole interactions with the aldehyde and ether groups, making them effective solvents for this compound.[\[8\]](#)
  - **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): These solvents can act as hydrogen bond donors to the ether and aldehyde oxygens. While this enhances solubility compared to nonpolar solvents, the large nonpolar backbone of the molecule limits its miscibility, especially in water.[\[7\]](#)

## Experimental Solubility Analysis

A systematic approach to determining solubility is crucial for practical applications. This typically involves a qualitative assessment followed by quantitative measurements for key solvent systems.

## Qualitative Solubility Workflow

A qualitative analysis provides rapid insights into the functional groups and general characteristics of an unknown compound by testing its solubility in a sequence of reagents.[\[9\]](#) [\[10\]](#)[\[11\]](#) For **2-Ethoxy-4-methoxybenzaldehyde**, this workflow helps confirm its neutral character.



[Click to download full resolution via product page](#)

Caption: Decision workflow for qualitative solubility testing.

## Quantitative Solubility Data Summary

While comprehensive quantitative data across all solvents requires experimental determination, the following table summarizes known values and strong predictions based on the compound's structure.

| Solvent               | Solvent Type        | Predicted/Known Solubility   | Rationale / Reference                                                                                         |
|-----------------------|---------------------|------------------------------|---------------------------------------------------------------------------------------------------------------|
| Water                 | Polar Protic        | 1.9 mg/mL (low)              | Experimental value. <a href="#">[1]</a><br>Limited by large nonpolar region.                                  |
| Ethanol               | Polar Protic        | Soluble                      | Often a good solvent for phenolic compounds and their ethers for recrystallization. <a href="#">[12]</a>      |
| Acetone               | Polar Aprotic       | Soluble                      | Good dipole-dipole interactions with aldehyde/ether groups. <a href="#">[8]</a>                               |
| Ethyl Acetate         | Polar Aprotic       | Soluble                      | "Like dissolves like" principle; contains ester group similar to ether/aldehyde polarity. <a href="#">[8]</a> |
| Dichloromethane (DCM) | Polar Aprotic       | Soluble                      | Common solvent for moderately polar organic compounds.                                                        |
| Hexane / Heptane      | Nonpolar            | Sparingly Soluble to Soluble | Interacts with the nonpolar aromatic ring and alkyl chains.                                                   |
| Toluene               | Nonpolar (Aromatic) | Soluble                      | Aromatic $\pi$ - $\pi$ stacking interactions with the benzene ring enhance solubility.                        |

## Standard Operating Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

## Protocol: Qualitative Solubility Determination

Objective: To classify the compound based on its solubility in acidic, basic, and neutral media.

Materials:

- **2-Ethoxy-4-methoxybenzaldehyde**
- Small test tubes (13x100 mm)
- Graduated cylinders or pipettes
- Vortex mixer
- Solvents: Deionized water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO<sub>3</sub>, concentrated H<sub>2</sub>SO<sub>4</sub>.

Procedure:

- Preparation: Add approximately 25 mg of the compound to a clean, dry test tube.
- Solvent Addition: Add 0.75 mL of the test solvent (starting with water) to the test tube in three 0.25 mL portions.[\[11\]](#)
- Mixing: After each addition, cap and vortex the tube vigorously for 30 seconds. Observe if the solid dissolves.
- Observation: A compound is considered "soluble" if it dissolves completely. If any solid remains, it is "insoluble."[\[6\]](#)
- Systematic Testing:
  - Test solubility in water. If soluble, the compound has significant polarity.
  - If insoluble in water, test in 5% HCl. Solubility indicates a basic functional group (e.g., an amine).[\[13\]](#) **2-Ethoxy-4-methoxybenzaldehyde** is expected to be insoluble.
  - If insoluble in 5% HCl, use a fresh sample and test in 5% NaOH. Solubility indicates an acidic functional group (e.g., a phenol or carboxylic acid).[\[13\]](#) **2-Ethoxy-4-**

**methoxybenzaldehyde** is expected to be insoluble.

- If it were soluble in NaOH, a further test in 5% NaHCO<sub>3</sub> would differentiate a strong acid (soluble) from a weak acid (insoluble).[9]
- If insoluble in all the above, test in cold, concentrated H<sub>2</sub>SO<sub>4</sub>. Solubility (often with a color change) indicates a neutral compound containing oxygen, nitrogen, or unsaturation.[10] **2-Ethoxy-4-methoxybenzaldehyde** is expected to dissolve.

## Protocol: Quantitative Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

- **2-Ethoxy-4-methoxybenzaldehyde**
- Selected solvent (e.g., water, ethanol/water mixture)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Syringe filters (0.45 µm, PTFE or other compatible material)
- Analytical balance
- UV-Vis Spectrophotometer or HPLC system

Procedure:

- Supersaturation: Add an excess amount of **2-Ethoxy-4-methoxybenzaldehyde** to a vial containing a known volume of the solvent. The goal is to create a slurry where solid is clearly visible.
- Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a minimum of 24-48 hours to ensure

equilibrium is reached.[14]

- Phase Separation: After shaking, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.45  $\mu\text{m}$  syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.
- Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method to determine the concentration.
- Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The analysis should be performed in triplicate to ensure statistical validity.

## Conclusion and Applications

This guide establishes that **2-Ethoxy-4-methoxybenzaldehyde** is a moderately lipophilic compound with low aqueous solubility (1.9 mg/mL) but good solubility in common polar aprotic and aromatic organic solvents.[1] This solubility profile is a direct consequence of its molecular structure, which balances the polarity of its aldehyde and ether functional groups with a nonpolar aromatic core.

This knowledge is directly applicable for:

- Reaction Chemistry: Selecting appropriate solvents (e.g., THF, Toluene) to ensure reactants remain in a single phase, optimizing reaction rates and yields.
- Purification: Designing effective recrystallization protocols. A suitable solvent system might involve dissolving the crude product in a good solvent like hot ethanol or acetone and then inducing crystallization by cooling or adding a poor solvent (anti-solvent) like water or hexane.[8][15]

- Drug Development: For pharmaceutical applications, its low aqueous solubility presents a challenge for oral bioavailability. Formulation strategies such as co-crystallization, amorphization, or the use of solubility enhancers may be required. The experimental data herein serves as a critical starting point for such formulation studies.[16]

By integrating theoretical principles with robust experimental protocols, this guide provides a self-validating framework for researchers to confidently handle and apply **2-Ethoxy-4-methoxybenzaldehyde** in their work.

## References

- Vertex AI Search. (n.d.). Quantitative Analysis Techniques | Solubility of Things.
- LookChem. (n.d.). Cas 120-25-2, 4-Ethoxy-3-methoxybenzaldehyde.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Unknown. (n.d.). Qualitative Analysis of Organic Compounds.
- Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis.
- Unknown. (n.d.). Qualitative Analysis of Organic Compounds.
- CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.
- Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis.
- Benchchem. (n.d.). **2-Ethoxy-4-methoxybenzaldehyde** | 42924-37-8.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Wikipedia. (n.d.). Solubility.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(10), 1185-1200.
- ACS Publications. (2025, May 21). A Quantitative Solubility Rules Table. Journal of Chemical Education.
- Wikipedia. (n.d.). 2-Methoxybenzaldehyde.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

- Guidechem. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde 673-22-3 wiki.
- PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde.
- PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
- PubChem. (n.d.). 2-Ethoxy-4-anisaldehyde.
- PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8.
- ChemicalBook. (n.d.). 4-(2-METHOXY-ETHOXY)-BENZALDEHYDE CAS.
- PubChem. (n.d.). 4-Methoxybenzaldehyde.
- ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde(673-22-3).
- The Good Scents Company. (n.d.). ortho-anisaldehyde, 135-02-4.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization.
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
- NMPPDB. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzaldehyde for synthesis 123-11-5.
- NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 2-Ethoxy-4-anisaldehyde | C10H12O3 | CID 592158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde | lookchem [lookchem.com]
- 4. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 5. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 6. [chem.ws](http://chem.ws) [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. [studylib.net](http://studylib.net) [studylib.net]

- 10. www1.udel.edu [www1.udel.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. csub.edu [csub.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [solubility of 2-Ethoxy-4-methoxybenzaldehyde in common solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595736#solubility-of-2-ethoxy-4-methoxybenzaldehyde-in-common-solvents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)